An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Psychotrine
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Psychotrine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, stereochemistry, and related experimental methodologies for psychotrine, a key isoquinoline alkaloid of the ipecac family.
Introduction
Psychotrine is a natural product belonging to the diverse class of isoquinoline alkaloids. It is a minor alkaloid constituent found in the roots and rhizomes of Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), the primary source of ipecac, alongside the major alkaloids emetine and cephaeline. It has also been isolated from other plant species, including Pogonopus speciosus and Alangium salviifolium. The complex, multi-cyclic framework and multiple stereocenters of psychotrine make it a subject of significant interest in the fields of natural product chemistry, biosynthesis, and medicinal chemistry. Unlike its more potent relatives, psychotrine has been shown to be a selective inhibitor of HIV-1 reverse transcriptase without the potent protein synthesis inhibition and associated cardiotoxicity seen with emetine.
Chemical Structure
Psychotrine is characterized by a benzo[a]quinolizidine core linked to a 3,4-dihydroisoquinoline moiety. Its structure features three methoxy groups, a phenolic hydroxyl group, and an ethyl side chain.
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IUPAC Name: 1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol
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Molecular Formula: C₂₈H₃₆N₂O₄
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Molecular Weight: 464.60 g/mol
Figure 1: 2D Chemical Structure of Psychotrine. Source: PubChem CID 65380.
Stereochemistry
The biological activity of ipecac alkaloids is intrinsically linked to their three-dimensional structure. Psychotrine possesses three chiral centers, and its specific spatial arrangement is crucial for its chemical and biological identity.
The absolute configuration of psychotrine has been established as (2R, 3R, 11bS) .
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C-2: R configuration
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C-3: R configuration
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C-11b: S configuration
This specific stereochemistry was rigorously established through extensive chemical degradation, correlation, and stereospecific synthesis, primarily by the foundational work of A. R. Battersby and colleagues in the late 1950s, which elucidated the complex stereochemical relationships within the ipecac alkaloid family. The presence of the imine functionality between positions 1' and 2' in the dihydroisoquinoline ring is a key structural feature distinguishing psychotrine from its saturated analogues, cephaeline and emetine, and is critical for its unique biological activity profile, such as the inhibition of HIV-1 reverse transcriptase.
Quantitative Data
Physicochemical Properties
The following table summarizes key physicochemical data reported for psychotrine and its common derivatives.
| Property | Value / Description | Citation(s) |
| Appearance | Yellow prisms with a blue fluorescence (tetrahydrate). | , |
| Melting Point | The anhydrous material sinters at 120°C and melts at 128°C. | |
| Melting Point (Sulfate) | The sulfate trihydrate decomposes at 214-217°C (anhydrous). | , |
| Optical Rotation [α]D | +69.3° (c=2 in alcohol, as tetrahydrate). | |
| Optical Rotation [α]D (Sulfate) | +39.2° (in H₂O). | , |
| Solubility | Sparingly soluble in water, ether, benzene. Freely soluble in chloroform, ethanol, acetone. | ,, |
Spectroscopic Data
The following table summarizes key spectroscopic data reported for psychotrine.
| Spectrum Type | Wavelengths (λmax) / Conditions | Extinction Coefficients (ε or log ε) | Citation(s) |
| UV (in 0.1N HCl) | 240 nm | 13900 | |
| 288 nm | 5700 | ||
| 306 nm | 6250 | ||
| 356 nm | 6800 | ||
| ¹³C-NMR | The specific assigned chemical shifts for psychotrine, as reported by Fujii et al. in Chem. Pharm. Bull. 1983, 31, 2583, could not be retrieved with the available search tools. The spectrum would show 28 distinct signals corresponding to the aromatic, aliphatic, methoxy, and ethyl carbons. | N/A |
Experimental Protocols
General Protocol for Isolation of Ipecac Alkaloids
This protocol is a representative method for the extraction of alkaloids from Carapichea ipecacuanha. As psychotrine is a minor alkaloid, specific chromatographic optimization (e.g., preparative HPLC) would be required to isolate it in pure form from the crude extract.
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Sample Preparation: Dried and powdered root material of C. ipecacuanha is used as the starting source.
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Defatting (Optional): The powdered material is first extracted with a non-polar solvent like hexane to remove fats, waxes, and other lipids.
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Basification and Extraction:
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The defatted plant material is moistened and treated with an alkaline solution, such as aqueous ammonia or sodium bicarbonate, to liberate the free alkaloid bases from their salt forms.
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The basified material is then extracted with an organic solvent like chloroform or a 70% ethanol solution via maceration, percolation, or ultrasonication. Ultrasonic bath extraction has been shown to be efficient.
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The process is repeated multiple times, and the organic extracts are combined.
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Acid-Base Purification:
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The combined organic extract is concentrated and then shaken with a dilute aqueous acid (e.g., dilute sulfuric or hydrochloric acid). The alkaloids move into the aqueous phase as their water-soluble salts, while many impurities remain in the organic phase.
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The aqueous phase is separated and then basified again with ammonia or sodium bicarbonate to precipitate the free alkaloid bases.
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The precipitated alkaloids are re-extracted into an organic solvent (e.g., chloroform).
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Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and evaporated under reduced pressure to yield a crude alkaloid mixture.
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Chromatographic Separation: The crude mixture containing emetine, cephaeline, and psychotrine is subjected to column chromatography (e.g., over silica gel or alumina) or preparative high-performance liquid chromatography (HPLC) to separate the individual alkaloids.
Principles of Stereochemical Determination
The absolute stereochemistry of psychotrine was determined not in a single experiment but through a series of rigorous studies on the ipecac alkaloids. The methodologies, characteristic of mid-20th-century natural product chemistry, included:
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Chemical Degradation: The parent alkaloid is broken down into smaller, simpler fragments whose stereochemistry is either known or can be more easily determined.
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Chemical Correlation: The molecule of unknown stereochemistry (psychotrine) is chemically converted, through reactions that do not affect the chiral centers, into a compound of known absolute configuration, or vice-versa. The stereospecific synthesis of (+)-O-methylpsychotrine was a key part of this work.
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Spectroscopic Analysis: Techniques like Optical Rotatory Dispersion (ORD) were used to correlate the sign of optical rotation with specific stereochemical features across a family of related compounds.
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X-ray Crystallography: While more common today, this technique was used for related compounds to unambiguously determine the three-dimensional arrangement of atoms in a crystal, thereby establishing the absolute configuration.
The work by Battersby and colleagues successfully inter-related the stereochemistries of emetine, cephaeline, and psychotrine, establishing the complete stereochemical map of the ipecac family.
Visualizations
Biosynthetic Pathway of Psychotrine
The biosynthesis of ipecac alkaloids begins with the condensation of two primary precursors: dopamine (derived from tyrosine) and the monoterpene secologanin. A Pictet-Spengler reaction between these two molecules forms the core tetrahydroisoquinoline skeleton, which then undergoes a series of enzymatic modifications to yield psychotrine and other related alkaloids.
